Ethyl 4-(azepane-1-sulfonamido)benzoate
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Description
Ethyl 4-(azepane-1-sulfonamido)benzoate is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this compound, there are related studies on the synthesis of similar compounds. For instance, indoline-5-sulfonamide derivatives of benzocaine have been synthesized using a sequence of three reactions: N-acylation, sulfochlorination, sulfonamidation .Mechanism of Action
- Benzonatate primarily acts on the cough reflex. It reduces cough activity by desensitizing the tissues of the lungs and pleura involved in the cough reflex .
- Although its chemical structure resembles that of anesthetic agents (such as procaine and tetracaine), benzonatate exhibits anesthetic or numbing action .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 4-(azepane-1-sulfonamido)benzoate are not yet fully understood due to the limited research available. It is known that sulfonamides, the family of compounds to which this compound belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These interactions allow sulfonamides to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Sulfonamides, the family of compounds to which it belongs, are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently unknown due to the lack of specific research on this compound. It is known that sulfonamides, the family of compounds to which it belongs, are involved in various metabolic pathways .
Properties
IUPAC Name |
ethyl 4-(azepan-1-ylsulfonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-21-15(18)13-7-9-14(10-8-13)16-22(19,20)17-11-5-3-4-6-12-17/h7-10,16H,2-6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWTUQXVYBHGIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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